molecular formula C5H7NO4 B14577305 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one CAS No. 61224-18-8

3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one

Cat. No.: B14577305
CAS No.: 61224-18-8
M. Wt: 145.11 g/mol
InChI Key: OYCUROJIOTZAPO-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one is a specialized heterocyclic building block of significant interest in modern synthetic organic chemistry and drug discovery research. As a member of the dioxazolone family, this compound serves as a versatile and highly effective precursor for nitrenes under transition metal catalysis, facilitating efficient amidation and peptide ligation reactions. Its utility is particularly pronounced in the synthesis of peptidomimetics, a class of compounds designed to overcome the limitations of native peptides by offering improved metabolic stability, bioavailability, and target affinity . In practical research applications, 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one can be employed in Rh(III)-catalyzed reactions with arylboronic acids and acrylamides to construct amide bonds and install unnatural amino acid residues into peptide chains. This methodology enables the modular ligation of peptide fragments and the creation of diverse proteasome inhibitor analogs, showcasing its value in developing next-generation therapeutics . The ethoxymethyl side chain may offer distinct reactivity or solubility profiles compared to other dioxazolone analogs, such as the commonly referenced 3-Methyl-1,4,2-dioxazol-5-one . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

CAS No.

61224-18-8

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

3-(ethoxymethyl)-1,4,2-dioxazol-5-one

InChI

InChI=1S/C5H7NO4/c1-2-8-3-4-6-10-5(7)9-4/h2-3H2,1H3

InChI Key

OYCUROJIOTZAPO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NOC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl ketone with a suitable dioxazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one involves its interaction with molecular targets, such as enzymes or receptors. The ethoxymethyl group may play a role in binding to active sites, while the dioxazole ring can participate in various chemical interactions. These interactions can modulate biological pathways and result in specific effects, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Dioxazolone Derivatives

Dioxazolones exhibit varied reactivity, selectivity, and stability depending on their substituents. Below is a detailed comparison of structurally related compounds:

Table 1: Key Properties of Selected Dioxazolones

Substituent (R) Compound Example Reactivity/Stability Key Findings References
Aryl Groups 3-Phenyl-1,4,2-dioxazol-5-one High thermal stability; efficient in C–H amidation Superior thermal stability vs. benzoyl azides; releases CO₂ as byproduct
Primary Alkyl Groups 3-Ethyl-1,4,2-dioxazol-5-one Moderate reactivity in hydroamidation; sterically accessible Comparable reactivity to secondary alkyl analogs in competitive experiments
Secondary Alkyl Groups 3-Cyclobutyl-1,4,2-dioxazol-5-one High reactivity in NiH-catalyzed hydroamidation Forms linear amides preferentially; minimal steric hindrance
Tertiary Alkyl Groups 3-(tert-Butyl)-1,4,2-dioxazol-5-one Reduced reactivity due to steric hindrance 69% yield vs. 9% for less hindered analogs in competitive reactions
Halogenated Aryl Groups 3-(4-Chlorophenyl)-1,4,2-dioxazol-5-one Enhanced electrophilicity; used in cyclization reactions Forms para-substituted lactams in Ru-catalyzed intramolecular amidation
Branched Alkyl Groups 3-(Heptan-4-yl)-1,4,2-dioxazol-5-one High regioselectivity in hydroamidation Reversed regioselectivity observed with nitrile-containing alkenes
Ethoxymethyl Group (Inferred) 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one* Predicted: Moderate steric demand; potential for improved solubility/electronic effects Likely comparable to primary alkyl analogs but with ether-driven polarity

Key Insights from Comparative Studies

Steric Effects :

  • Tertiary alkyl substituents (e.g., tert-butyl) significantly reduce reaction efficiency due to steric hindrance, while primary and secondary alkyl groups exhibit comparable reactivity in hydroamidation .
  • In competitive experiments, 3-cyclobutyl-dioxazolone reacted preferentially over 3-ethyl-dioxazolone (75% vs. 23% yield), highlighting steric sensitivity in NiH-catalyzed systems .

Electronic Effects :

  • Aryl-substituted dioxazolones (e.g., 3-phenyl) demonstrate high thermal stability, making them safer alternatives to traditional acyl azides .
  • Halogenated aryl groups (e.g., 4-chlorophenyl) enhance electrophilicity, facilitating cyclization reactions to form bioactive lactams .

Regioselectivity :

  • Bulky substituents (e.g., 3-(heptan-4-yl)) can reverse regioselectivity in hydroamidation, favoring branched amides with nitrile-containing alkenes .

Coordination Ability :

  • Dioxazolones exhibit strong affinity for transition metals (e.g., Rh(III)), enabling efficient C–H amidation. This property is superior to azides, which require higher activation energy .

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